Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.
An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.
See also: Phenylephrine (has active moiety); Guaifenesin; Phenylephrine Hydrochloride (component of); Ibuprofen; PHENYLEPHRINE HYDROCHLORIDE (component of) ... View More ...
C9H14ClNO2
Phenylephrine hydrochloride
CAS No.: 61-76-7
Cat. No.: VC20754156
Molecular Formula: C9H13NO2.ClH
C9H14ClNO2
Molecular Weight: 203.66 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 61-76-7 |
---|---|
Molecular Formula | C9H13NO2.ClH C9H14ClNO2 |
Molecular Weight | 203.66 g/mol |
IUPAC Name | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | OCYSGIYOVXAGKQ-FVGYRXGTSA-N |
Isomeric SMILES | CNC[C@@H](C1=CC(=CC=C1)O)O.Cl |
SMILES | CNCC(C1=CC(=CC=C1)O)O.Cl |
Canonical SMILES | CNCC(C1=CC(=CC=C1)O)O.Cl |
Appearance | Solid powder |
Melting Point | 284 to 293 °F (NTP, 1992) |
Chemical Structure and Properties
Phenylephrine hydrochloride is chemically designated as (-)-m-Hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride . The compound demonstrates distinct physicochemical properties that influence its pharmaceutical formulation and clinical applications:
-
Very soluble in water
-
Freely soluble in ethanol
-
Insoluble in chloroform and ethyl ether
Pharmaceutical preparations of phenylephrine hydrochloride typically appear as clear, colorless aqueous solutions. Injectable formulations contain a specific composition of excipients to maintain stability and efficacy, as detailed in Table 1.
Table 1: Typical Composition of Injectable Phenylephrine Hydrochloride Formulation
Component | Quantity per mL |
---|---|
Phenylephrine Hydrochloride | 10 mg |
Sodium Chloride | 3.5 mg |
Sodium Citrate Dihydrate | 4 mg |
Citric Acid Monohydrate | 1 mg |
Sodium Metabisulfite | 2 mg |
The pH of these formulations is typically adjusted to range between 3.0 and 6.5 using sodium hydroxide and/or hydrochloric acid as needed to ensure optimal stability and bioavailability .
Pharmacological Mechanism
Phenylephrine hydrochloride exerts its pharmacological effects primarily through selective activation of alpha-1 adrenergic receptors . This receptor activation triggers a cascade of physiological responses that form the basis of its therapeutic applications:
When administered, phenylephrine produces several significant hemodynamic effects:
-
Increased systolic and diastolic blood pressure
-
Elevated mean arterial blood pressure
-
Enhanced total peripheral vascular resistance
-
Constriction of various vascular beds, including renal, splanchnic, and hepatic vessels
A notable secondary effect is reflex bradycardia, which occurs as vagal activity increases in response to the rise in mean arterial pressure. This complex of actions explains both the therapeutic benefits and potential adverse effects of the compound .
Pharmacokinetics
The pharmacokinetic profile of phenylephrine hydrochloride provides insight into its clinical effectiveness and appropriate dosing regimens:
Following intravenous administration, phenylephrine demonstrates:
-
A rapid onset of action, with blood pressure increases observed almost immediately
-
Effects that may persist for up to 20 minutes
-
An effective half-life of approximately 5 minutes
-
A steady-state volume of distribution of approximately 340 L, exceeding body volume by a factor of 5
This extensive volume of distribution suggests significant tissue uptake beyond the circulatory system. The compound itself is the active moiety, while its metabolites lack activity at both alpha-1 and alpha-2 adrenergic receptors .
Clinical Applications
Treatment of Hypotension
The FDA has approved phenylephrine hydrochloride injection for "increasing blood pressure in adults with clinically important hypotension resulting primarily from vasodilation, in such settings as septic shock or anesthesia" . This application capitalizes on the compound's potent vasoconstrictive properties.
For this indication, phenylephrine must be diluted before administration as either bolus intravenous infusion or continuous intravenous infusion. Clinical guidance for administration emphasizes the importance of correcting intravascular volume depletion and acidosis before or during phenylephrine administration, as acidosis may reduce its effectiveness .
Nasal Congestion
Phenylephrine hydrochloride is widely available in over-the-counter cold and allergy medications for relief of nasal congestion. The theoretical mechanism involves local vasoconstriction in nasal passages, reducing mucosal swelling and facilitating airflow.
Clinical Efficacy Evidence
Efficacy in Nasal Congestion Treatment
A substantial body of research has evaluated phenylephrine's effectiveness for nasal congestion relief, yielding concerning results about its clinical utility:
*Study published in the Annals of Allergy, Asthma & Immunology
In the Day et al. study, the mean change from baseline in daily reflective nasal congestion score was -0.394 (SD 0.4880) for phenylephrine compared to -0.412 (SD 0.5383) for placebo . This lack of significant difference extended to most secondary endpoints and quality of life measures, providing compelling evidence that challenges the compound's widespread use for this indication.
Current Regulatory Status and Controversies
The regulatory status of phenylephrine hydrochloride reflects the conflicting evidence regarding its efficacy:
While intravenous phenylephrine remains an important treatment option for hypotension, its status in over-the-counter decongestant products has become increasingly controversial. The FDA previously recommended clinical trials to evaluate the efficacy and safety of phenylephrine hydrochloride in patients with allergic rhinitis due to concerns about limited supporting data .
The subsequent clinical trials, including those detailed in this review, have consistently failed to demonstrate significant benefits over placebo for nasal congestion relief. This growing body of evidence raises important questions about the continued widespread availability of oral phenylephrine as a decongestant, despite its apparent safety profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume